Boc-His(Boc)-OH (DCHA)

Beschreibung

BenchChem offers high-quality Boc-His(Boc)-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-His(Boc)-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGMQHNUPJENDC-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185580 | |

| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31687-58-8 | |

| Record name | L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31687-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031687588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Dicyclohexylamine (DCHA) in the Application of Nα,Nτ-di-Boc-L-histidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,Nτ-di-tert-butoxycarbonyl-L-histidine, commonly referred to as Boc-His(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). Its dicyclohexylammonium (DCHA) salt form, Boc-His(Boc)-OH·DCHA, is frequently the preferred reagent for researchers. This technical guide elucidates the multifaceted role of DCHA in the stability, handling, and application of Boc-His(Boc)-OH. It provides a comprehensive overview of the advantages conferred by DCHA salt formation, detailed experimental protocols for its use and removal, and a discussion of potential side reactions. Quantitative data, where available, is summarized to provide a clear comparison for drug development professionals.

The Core Function of DCHA: Enhancing Stability and Handling

The primary role of dicyclohexylamine (DCHA) is to form a stable, crystalline salt with Boc-His(Boc)-OH. This addresses a significant challenge associated with the free acid form of many N-protected amino acids, which are often amorphous, oily, or hygroscopic, making them difficult to purify, weigh, and store.

The formation of the DCHA salt is an acid-base reaction where the basic DCHA deprotonates the acidic carboxylic acid of Boc-His(Boc)-OH. The resulting ionic adduct, Boc-His(Boc)-OH·DCHA, offers several distinct advantages:

-

Enhanced Physical Stability: The salt is typically a free-flowing crystalline solid, which simplifies handling and weighing.

-

Improved Storage Stability: The salt form is less prone to degradation over time compared to the free acid.

-

Reduced Hygroscopicity: The crystalline nature of the salt minimizes water absorption, preventing potential degradation and ensuring more accurate measurements.

-

Facilitated Purification: The ability to crystallize the DCHA salt allows for a higher purity of the final product.

Table 1: Qualitative Comparison of Boc-His(Boc)-OH Free Acid vs. DCHA Salt

| Property | Boc-His(Boc)-OH (Free Acid) | Boc-His(Boc)-OH·DCHA (Salt) | Advantage of DCHA Salt |

| Physical State | Often amorphous or an oil | Crystalline solid | Easier handling, weighing, and purification. |

| Stability | Less stable, prone to degradation | Highly stable for long-term storage | Increased shelf-life and reliability of the reagent. |

| Hygroscopicity | Can be hygroscopic | Generally non-hygroscopic | Reduces water absorption, leading to more accurate concentrations. |

| Purity | Can be challenging to purify | High purity achievable through crystallization | Ensures higher quality of the final peptide. |

Experimental Protocols

The use of Boc-His(Boc)-OH·DCHA in peptide synthesis requires careful consideration of whether to use the salt directly or to convert it to the free acid prior to the coupling reaction.

Conversion of Boc-His(Boc)-OH·DCHA to the Free Acid

For most standard coupling procedures, it is recommended to convert the DCHA salt to the free acid to avoid potential interference of the dicyclohexylamine with the coupling reaction and to simplify purification.

Protocol:

-

Dissolution: Dissolve the Boc-His(Boc)-OH·DCHA salt in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase. The pH of the aqueous phase should be acidic (pH 2-3).

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water from the organic layer.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-His(Boc)-OH, which may be a solid or an oil.

-

Verification: The removal of DCHA can be confirmed by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Direct Use of Boc-His(Boc)-OH·DCHA in Peptide Coupling

While less common, it is possible to use the DCHA salt directly in coupling reactions, particularly in solid-phase peptide synthesis. The bulky dicyclohexylamine is generally considered too sterically hindered to react in the coupling reaction. However, this approach can lead to the precipitation of dicyclohexylammonium salts of the activating agents (e.g., HOBt), which may complicate the reaction and purification process.

Considerations for Direct Use:

-

Stoichiometry: The molecular weight of the DCHA salt must be used for accurate molar calculations.

-

Solubility: The salt may have different solubility characteristics than the free acid in the reaction solvent.

-

Purification: The presence of dicyclohexylamine and its salts in the reaction mixture may necessitate additional purification steps for the final peptide.

Signaling Pathways and Logical Relationships in Peptide Synthesis

The decision to use the DCHA salt directly or to convert it to the free acid depends on the specific requirements of the synthesis and the purification strategy.

Potential Side Reactions and Considerations

The use of Boc-His(Boc)-OH, particularly during the removal of the DCHA salt, requires attention to potential side reactions due to the sensitivity of the imidazole-bound Boc group.

-

Partial Deprotection of the Imidazole Boc Group: The acidic wash used to remove DCHA can potentially lead to the partial cleavage of the Boc group on the imidazole ring of histidine, which is more acid-labile than the Nα-Boc group. This can result in a mixture of protected amino acids and complicate the subsequent coupling step. Using cold acidic solutions and minimizing exposure time can help mitigate this side reaction.[1]

-

Racemization: While the formation of the DCHA salt itself does not induce racemization, the subsequent handling and activation steps in peptide synthesis can pose a risk. Histidine derivatives are known to be susceptible to racemization during activation, and careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.

Conclusion

The use of dicyclohexylamine to form a salt with Boc-His(Boc)-OH is a strategic choice that significantly enhances the stability, handling, and purity of this essential reagent for peptide synthesis. While the conversion to the free acid is the standard and recommended procedure before coupling, the direct use of the DCHA salt is a viable option in certain contexts, provided that the potential for purification challenges is addressed. Researchers and drug development professionals must weigh the convenience of a simplified workflow against the robustness and predictability of the standard protocol. A thorough understanding of the experimental protocols and potential side reactions is paramount to the successful incorporation of Boc-His(Boc)-OH into complex peptide structures.

References

An In-depth Technical Guide to the Structure of N-α,N-im-di-Boc-L-histidine Dicyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a crucial building block in modern peptide synthesis and drug development. This derivative of the amino acid L-histidine is protected at both the alpha-amino (N-α) and imidazole (N-im) nitrogens with tert-butyloxycarbonyl (Boc) groups. The formation of a dicyclohexylammonium (DCHA) salt enhances its stability, solubility in organic solvents, and ease of handling, making it an invaluable reagent in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, complete with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

The structure of N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt consists of the di-Boc protected L-histidine anion and the dicyclohexylammonium cation. The Boc groups are acid-labile protecting groups that prevent unwanted side reactions at the nitrogen atoms during peptide coupling.

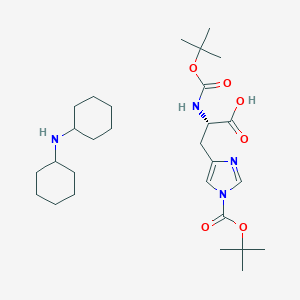

Visualization of the Chemical Structure

Caption: Ionic structure of the title compound.

Physicochemical Properties

The properties of N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Boc-L-His(Boc)-OH·DCHA, N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine dicyclohexylamine | [1] |

| CAS Number | 31687-58-8 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₆·C₁₂H₂₃N | [1] |

| Molecular Weight | 536.7 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 160-165 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D = +19 ± 2° (c=2 in CHCl₃), [α]²⁰/D = +26 ± 2° (c=2 in MeOH) | [1] |

| Purity | ≥98% (HPLC, TLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

Synthesis of N-α,N-im-di-Boc-L-histidine Dicyclohexylammonium Salt

This protocol describes a representative synthesis starting from L-histidine.

Caption: Synthesis workflow for the title compound.

Step 1: Synthesis of N-α-Boc-L-histidine

-

Dissolve L-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of citric acid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-α-Boc-L-histidine as a white solid.

Step 2: Synthesis of N-α,N-im-di-Boc-L-histidine

-

Dissolve N-α-Boc-L-histidine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (Et₃N, 2.2 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and stir the mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-α,N-im-di-Boc-L-histidine.

Step 3: Formation of the Dicyclohexylammonium Salt

-

Dissolve the crude N-α,N-im-di-Boc-L-histidine in ethyl acetate.

-

Add dicyclohexylamine (1.05 equivalents) dropwise with stirring.

-

Stir the solution at room temperature for 1-2 hours, during which the salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt as a white powder.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Data Presentation

The following tables summarize the expected analytical data for N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt based on its structure and data from similar compounds.

Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Imidazole C2-H |

| ~7.1 | s | 1H | Imidazole C5-H |

| ~5.5 | d | 1H | Nα-H |

| ~4.5 | m | 1H | Cα-H |

| ~3.2 | m | 2H | Cβ-H₂ |

| ~2.9 | m | 2H | DCHA N-CH |

| 1.9-1.1 | m | 20H | DCHA cyclohexyl-CH₂ |

| 1.45 | s | 9H | Nα-Boc CH₃ |

| 1.60 | s | 9H | Nim-Boc CH₃ |

Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carboxyl C=O |

| ~155 | Nα-Boc C=O |

| ~148 | Nim-Boc C=O |

| ~138 | Imidazole C2 |

| ~135 | Imidazole C4 |

| ~115 | Imidazole C5 |

| ~84 | Nim-Boc C(CH₃)₃ |

| ~80 | Nα-Boc C(CH₃)₃ |

| ~54 | Cα |

| ~52 | DCHA N-CH |

| ~32 | DCHA cyclohexyl-CH₂ |

| ~30 | Cβ |

| ~28 | Nα-Boc CH₃ |

| ~28 | Nim-Boc CH₃ |

| ~25 | DCHA cyclohexyl-CH₂ |

| ~24 | DCHA cyclohexyl-CH₂ |

Representative FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | broad | N-H stretch (DCHA) |

| ~2930, 2850 | strong | C-H stretch (aliphatic) |

| ~1760 | strong | C=O stretch (Nim-Boc) |

| ~1710 | strong | C=O stretch (Nα-Boc) |

| ~1640 | strong | C=O stretch (carboxylate) |

| ~1520 | medium | N-H bend |

| ~1370, 1390 | medium | C-H bend (t-butyl) |

| ~1160 | strong | C-O stretch (Boc) |

Representative Mass Spectrometry Data (ESI)

| Ion Mode | m/z | Assignment |

| Positive | 356.18 | [N-α,N-im-di-Boc-L-histidine + H]⁺ |

| Positive | 182.19 | [Dicyclohexylamine + H]⁺ |

| Negative | 354.17 | [N-α,N-im-di-Boc-L-histidine - H]⁻ |

Applications in Drug Development and Research

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a key reagent in the synthesis of peptides, which are of significant interest in drug development as therapeutics and research tools.

Role in Solid-Phase Peptide Synthesis (SPPS)

Caption: Use in a Boc-SPPS coupling cycle.

The di-Boc protection strategy for histidine is particularly advantageous as it prevents side reactions at the imidazole ring, such as racemization and alkylation, which can occur under the conditions of peptide synthesis. The dicyclohexylammonium salt form ensures good solubility in common organic solvents used in SPPS, such as dichloromethane (DCM) and dimethylformamide (DMF). During the coupling step, the free acid is generated in situ, which then reacts with the free amino group of the growing peptide chain on the solid support. Following successful coupling, the Boc protecting groups are readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. This compound is widely utilized in research focused on peptide synthesis, drug development, and bioconjugation.[1]

Conclusion

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a well-established and essential reagent for the incorporation of histidine residues in peptide synthesis. Its di-Boc protection scheme offers robust protection of the reactive sites of histidine, while the dicyclohexylammonium salt form provides enhanced stability and handling properties. The detailed structural information, physicochemical properties, and experimental guidelines presented in this technical guide are intended to support researchers and professionals in the effective utilization of this important compound in their drug discovery and development endeavors.

References

Solubility of Boc-His(Boc)-OH (DCHA) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Nα,τ-bis(tert-butoxycarbonyl)-L-histidine dicyclohexylammonium salt, commonly referred to as Boc-His(Boc)-OH (DCHA). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the qualitative solubility, the factors influencing it, and a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work, particularly in the context of peptide synthesis.

Introduction

Boc-His(Boc)-OH (DCHA) is a widely used derivative of the amino acid L-histidine in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The two tert-butoxycarbonyl (Boc) groups protect the alpha-amino group and the imidazole nitrogen of the histidine side chain, preventing unwanted side reactions during peptide coupling. The dicyclohexylammonium (DCHA) salt is formed to enhance the stability and crystallinity of the compound, facilitating its handling, purification, and storage.[1] However, this salt formation also significantly influences its solubility profile in organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-His(Boc)-OH (DCHA) is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₈N₄O₆ | [2] |

| Molecular Weight | 536.71 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 160-165 °C (decomposes) | [2][4] |

| Storage Temperature | -20°C or 2-8°C in an inert atmosphere | [4][5] |

Qualitative Solubility and Influencing Factors

While specific solubility values are not published, general principles of organic chemistry and information from suppliers provide a qualitative understanding.

The Role of the Dicyclohexylammonium (DCHA) Salt:

The formation of the DCHA salt is a key factor governing the solubility of this compound. The ionic interaction between the negatively charged carboxylate of the Boc-protected histidine and the positively charged dicyclohexylammonium ion leads to the formation of a stable, crystalline lattice. This crystalline nature, while beneficial for stability, often results in lower solubility in many organic solvents compared to the corresponding free acid.[1][6]

For Boc-His(Boc)-OH (DCHA) to be used in a coupling reaction, it is often necessary to first convert it back to the free acid, Boc-His(Boc)-OH, which is more readily soluble in common peptide synthesis solvents like dimethylformamide (DMF).

General Solubility Profile:

Based on the structure and the presence of the DCHA salt, a general qualitative solubility profile can be inferred:

-

Sparingly Soluble to Insoluble: In non-polar organic solvents such as hexanes and diethyl ether.

-

Slightly Soluble to Soluble: In polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO), especially after conversion to the free acid.

-

Slightly Soluble: In polar protic solvents like methanol and ethanol. The presence of the DCHA salt may limit solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of Boc-His(Boc)-OH (DCHA) in a specific organic solvent. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a common and reliable approach.[7]

4.1. Materials and Equipment

-

Boc-His(Boc)-OH (DCHA)

-

Organic solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-His(Boc)-OH (DCHA) to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly and place it in a constant temperature bath on an orbital shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Boc-His(Boc)-OH (DCHA) of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of Boc-His(Boc)-OH (DCHA) in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of Boc-His(Boc)-OH (DCHA).

Caption: Workflow for determining the solubility of Boc-His(Boc)-OH (DCHA).

5.2. Logical Relationship in Peptide Synthesis

The diagram below outlines the logical steps for utilizing Boc-His(Boc)-OH (DCHA) in peptide synthesis, highlighting the necessity of converting the salt to the free acid for efficient coupling.

Caption: Decision workflow for using Boc-His(Boc)-OH (DCHA) in synthesis.

Conclusion

While quantitative solubility data for Boc-His(Boc)-OH (DCHA) in various organic solvents is not readily published, this technical guide provides a robust framework for researchers and professionals in drug development. Understanding the qualitative aspects of its solubility, particularly the influence of the dicyclohexylammonium salt, is crucial for its effective use. The detailed experimental protocol provided herein offers a reliable method for determining precise solubility values tailored to specific laboratory conditions and solvent systems. By following the outlined procedures and considering the factors discussed, scientists can confidently incorporate this essential protected amino acid into their synthetic workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. BOC-HIS(BOC)-OH DCHA | 31687-58-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lookchem.com [lookchem.com]

- 5. 31687-58-8 CAS MSDS (BOC-HIS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of the Imidazole Moiety of Histidine in Peptide Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a cornerstone of peptide and protein function. The near-neutral pKa of the imidazole ring allows it to act as both a proton donor and acceptor under physiological conditions, making it a versatile player in a multitude of biological processes. This technical guide provides an in-depth exploration of the multifaceted functions of histidine's imidazole moiety in peptides, covering its critical roles in enzyme catalysis, metal ion coordination, pH-dependent interactions, and signal transduction. Detailed experimental protocols for studying these functions, along with quantitative data on key parameters, are presented to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and peptide engineering.

Introduction

The imidazole side chain of histidine confers a remarkable versatility to peptides and proteins. Its ability to exist in protonated (imidazolium) and neutral tautomeric forms (Nδ-H and Nε-H) at physiological pH underpins its diverse functional roles.[1] This guide will delve into the core functions of the histidine imidazole moiety, providing a technical overview for scientists and professionals in drug development.

Acid-Base Catalysis in Peptides and Enzymes

The imidazole group of histidine is a prominent player in enzyme catalysis due to its ability to act as a general acid or a general base.[2] With a pKa typically around 6.0-7.0 in proteins, it can efficiently shuttle protons at physiological pH.[3][4]

The Catalytic Triad of Serine Proteases

A classic example of histidine's catalytic prowess is its role in the catalytic triad of serine proteases like chymotrypsin and trypsin.[5][6] The triad consists of Asp-His-Ser residues arranged in a specific orientation within the enzyme's active site.[6] The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group, thereby activating the serine as a potent nucleophile to attack the substrate's carbonyl carbon.[5][7]

Proton Shuttle in Carbonic Anhydrase

In carbonic anhydrases, a histidine residue (His64 in human carbonic anhydrase II) acts as a proton shuttle, a critical step for achieving the enzyme's high catalytic turnover rate.[8][9] This histidine residue facilitates the transfer of a proton from a zinc-bound water molecule to the bulk solvent, regenerating the active site for the next catalytic cycle.[8][9] The rate of this proton transfer can exceed 10^5 s⁻¹.[9][10]

Metal Ion Coordination

The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe²⁺/³⁺.[11] This property is fundamental to the structure and function of numerous metalloproteins and peptides.

Heme Proteins: Hemoglobin and Myoglobin

In hemoglobin and myoglobin, a proximal histidine residue forms a coordination bond with the iron atom of the heme group.[2][12][13][14] This interaction is crucial for oxygen binding and transport. A distal histidine, located on the opposite side of the heme plane, helps to stabilize the bound oxygen molecule through hydrogen bonding.[14]

Histidine-Rich Peptides and Metal Binding

Peptides rich in histidine residues, such as the natural salivary peptides histatins and synthetic poly-histidine tags (His-tags), exhibit a high affinity for metal ions.[15][16][17] This property is exploited in immobilized metal affinity chromatography (IMAC) for protein purification.[15] The affinity and stoichiometry of metal binding depend on the number and spacing of the histidine residues within the peptide sequence.[15][18]

pH Sensing and Buffering

With a pKa in the physiological range, the imidazole side chain of histidine is exquisitely sensitive to small changes in pH.[19] This makes histidine-containing peptides effective pH sensors and buffers.

pH-Dependent Peptide Activity

The protonation state of histidine's imidazole ring can significantly influence the overall charge and conformation of a peptide, thereby modulating its biological activity in a pH-dependent manner.[20] For instance, the antimicrobial and cell-penetrating activities of some peptides are enhanced in the slightly acidic microenvironment of tumors or endosomes due to the protonation of their histidine residues.[20][21]

Role in Protein-Protein Interactions

The imidazole ring of histidine can participate in a variety of non-covalent interactions that are critical for protein structure and function, including hydrogen bonding, π-π stacking, and cation-π interactions.[22] The nature of these interactions is dependent on the protonation state of the histidine.[23][24] Neutral histidine can participate in π-π stacking with aromatic residues and act as a hydrogen bond donor or acceptor.[22] Protonated histidine (imidazolium) can engage in strong cation-π interactions with aromatic residues.[22][23][24]

Histidine in Signal Transduction: Phosphorylation

Histidine phosphorylation is a key post-translational modification in prokaryotic two-component signal transduction systems.[10] In these pathways, a sensor histidine kinase autophosphorylates on a conserved histidine residue in response to an environmental stimulus.[23][25][26] The phosphoryl group is then transferred to a conserved aspartate residue on a response regulator protein, which in turn modulates downstream cellular processes.[23][25][26] While less common than serine, threonine, or tyrosine phosphorylation in eukaryotes, histidine phosphorylation is emerging as an important regulatory mechanism in mammalian cells as well.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the histidine imidazole moiety.

Table 1: pKa Values of Histidine Imidazole Side Chain

| Environment | pKa Value | Reference(s) |

| Free Histidine in solution | ~6.0 | [3] |

| Histidine in a tripeptide (HVD) | 6.82 | [27][28] |

| Histidines in Phospholipase C-γ1 SH2 domain | 5.5 - 7.0 | [29] |

| Histidines in protein interiors (general) | Can vary from ~4 to 9 | [30][31] |

Table 2: Metal Ion Binding Affinities of Histidine-Containing Peptides

| Peptide/Protein | Metal Ion | Dissociation Constant (Kd) | Technique | Reference(s) |

| Histatin 3 | Cu²⁺, Ni²⁺ | High Affinity | ESI-MS | [17] |

| Histatin 5 | Cu²⁺, Ni²⁺ | High Affinity | ESI-MS | [17] |

| Histatin 3 & 5 | Zn²⁺ | Lower Affinity | ESI-MS | [17] |

| Histidine-Rich Glycoprotein | Zn²⁺ | 6.3 ± 0.4 μM | ITC | [32] |

| Histidine-Rich Glycoprotein | Cu²⁺ | 2.9 ± 0.5 nM (in presence of heparin) | SPR | [33] |

| Angiotensin I | Zn²⁺ | Binds to His6 and His9 | HDX-MS | [34] |

Table 3: Kinetic Parameters of Enzymes with Catalytic Histidine

| Enzyme | Function of Histidine | kcat (s⁻¹) | Km (mM) | Reference(s) |

| Chymotrypsin | Catalytic Triad | Varies with substrate | Varies with substrate | [28] |

| Carbonic Anhydrase II (human) | Proton Shuttle | > 10⁵ (proton transfer rate) | - | [9][10] |

| Trypsin | Catalytic Triad | Varies with substrate | Varies with substrate | [28] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of histidine function. Below are outlines of key experimental protocols.

Site-Directed Mutagenesis of Histidine Residues

This technique is used to replace a specific histidine residue with another amino acid (e.g., alanine) to probe its functional importance.[23][32][35]

Protocol Outline:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation at the histidine codon. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[21]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.[26] Use a low number of cycles (e.g., 16-18) to minimize secondary mutations.[21]

-

DpnI Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the methylated parental DNA template, leaving the newly synthesized mutant plasmid.[26]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.[29]

-

Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.[24]

-

Protein Expression and Functional Assay: Express the mutant protein and compare its activity to the wild-type protein using an appropriate functional assay.

Determination of Histidine pKa by NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the pKa of individual histidine residues within a peptide or protein by monitoring the pH-dependent chemical shifts of the imidazole ring protons or carbons.[7][31][36][37]

Protocol Outline:

-

Sample Preparation: Prepare a series of samples of the 13C/15N-labeled peptide or protein in buffers of varying pH values (e.g., from pH 4 to 8 in 0.5 unit increments).[36]

-

NMR Data Acquisition: Acquire a series of 2D 1H-13C or 1H-15N HSQC spectra for each sample.

-

Data Analysis: Identify the cross-peaks corresponding to the imidazole C2-H and C4-H protons (or Cδ2 and Cε1 carbons).[7] Plot the chemical shift of these atoms as a function of pH.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the curve.[7][36]

Kinetic Analysis of Chymotrypsin Activity by UV-Vis Spectrophotometry

The catalytic activity of chymotrypsin can be monitored by measuring the rate of hydrolysis of a chromogenic substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE).[15][25]

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of chymotrypsin in 1 mM HCl.

-

Prepare a substrate solution of BTEE in 50% methanol.

-

Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂).[25]

-

-

Spectrophotometer Setup: Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.[25]

-

Assay Procedure:

-

In a cuvette, mix the reaction buffer and the BTEE substrate solution.

-

Incubate for 4-5 minutes to reach thermal equilibrium and measure the blank rate.[25]

-

Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.

-

Record the increase in absorbance at 256 nm for several minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.[25]

-

Convert the rate of change in absorbance to the rate of substrate hydrolysis using the molar extinction coefficient of the product.

-

Characterization of Metal-Peptide Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a metal ion and a peptide.[14][19][38]

Protocol Outline:

-

Sample Preparation:

-

Prepare solutions of the peptide and the metal salt in the same, well-matched buffer.[39] Degas the solutions to prevent air bubbles.

-

The concentration of the peptide in the sample cell should be approximately 10-100 times the expected Kd.[20] The metal ion concentration in the syringe should be 10-20 times the peptide concentration.[20]

-

-

ITC Experiment:

-

Load the peptide solution into the sample cell and the metal solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the metal solution into the peptide solution, measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine Kd, n, and ΔH.[38]

-

ESEEM Spectroscopy for Studying Metal Coordination

Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed electron paramagnetic resonance (EPR) technique that can provide information about the number and type of nuclei weakly coupled to a paramagnetic metal center, such as Cu²⁺ coordinated to histidine residues.[5][24][40]

Protocol Outline:

-

Sample Preparation: Prepare a frozen solution of the metallopeptide complex.

-

ESEEM Data Acquisition:

-

Use a three-pulse ESEEM sequence (π/2 – τ – π/2 – T – π/2-echo).

-

The first pulse separation (τ) is typically set to a value that minimizes the modulation from strongly coupled nuclei like protons.

-

The second pulse separation (T) is varied to generate the time-domain ESEEM data.[5]

-

-

Data Processing and Analysis:

-

Fourier transform the time-domain data to obtain the frequency-domain ESEEM spectrum.

-

The frequencies and intensities of the peaks in the spectrum provide information about the number of coordinated histidine imidazoles. For example, the presence and intensity of the double quantum peak can be indicative of the number of coupled ¹⁴N nuclei.[5] Isotopic labeling (¹⁵N) of histidine can be used to confirm the assignments.[24]

-

Conclusion

The imidazole moiety of histidine is a remarkably versatile functional group that plays a central role in a vast array of biological processes. Its unique acid-base properties, metal-coordinating ability, and capacity for diverse non-covalent interactions make it an indispensable component of peptides and proteins. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the functional potential of histidine in the design of novel therapeutics and biotechnological tools.

References

- 1. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. biochemlab.umb.edu [biochemlab.umb.edu]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hi-tec.tripod.com [hi-tec.tripod.com]

- 7. pnas.org [pnas.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jascoinc.com [jascoinc.com]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 19. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 21. Site-Directed Mutagenesis [protocols.io]

- 22. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 23. Site-Directed Mutagenesis of anti-CD11b Nanobody to Optimize Production [ir.vanderbilt.edu]

- 24. A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 26. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach [bio-protocol.org]

- 27. m.youtube.com [m.youtube.com]

- 28. bio.libretexts.org [bio.libretexts.org]

- 29. assaygenie.com [assaygenie.com]

- 30. scribd.com [scribd.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Site-directed mutagenesis of histidine-13 and histidine-114 of human angiogenin. Alanine derivatives inhibit angiogenin-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

- 35. Site-directed mutagenesis of histidine residues in Clostridium perfringens alpha-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

- 37. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 38. stevensonlab.com [stevensonlab.com]

- 39. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 40. Molecular Features of the Copper Binding Sites in the Octarepeat Domain of the Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry and biology, enabling the routine and efficient chemical synthesis of peptides.[1][2] Developed by R.B. Merrifield in the early 1960s, a breakthrough that earned him the Nobel Prize in Chemistry in 1984, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, eliminating the need for complex purification of intermediate products.[5][6] This guide provides a comprehensive technical overview of the core principles, methodologies, and key components of SPPS for researchers, scientists, and professionals in drug development.

Core Principles of SPPS

The fundamental concept of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often a resin.[3][5] The synthesis proceeds from the C-terminus to the N-terminus.[7][8] A typical synthesis cycle involves three main steps that are repeated for each amino acid:

-

Nα-Deprotection: Removal of a temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.

-

Coupling: Formation of a peptide bond between the newly exposed amino group and the activated carboxyl group of the next amino acid in the sequence.

-

Washing: Thorough rinsing of the resin to remove excess reagents and soluble by-products.[5][7]

To prevent unwanted side reactions, the reactive side chains of amino acids are protected with semi-permanent protecting groups, which are only removed at the end of the synthesis during the final cleavage step.[9][10] This use of temporary Nα-protecting groups and semi-permanent side-chain protecting groups is known as an "orthogonal" protection strategy.[9][]

Key Components of SPPS

The success of SPPS relies on the careful selection of four key components: the solid support (resin), the linker, the protecting group strategy, and the coupling reagents.

Solid Supports (Resins)

The solid support acts as an anchor for the growing peptide chain.[7] The ideal resin is chemically inert under synthesis conditions, mechanically stable, and swells efficiently in the solvents used for synthesis to allow reagents to penetrate.[7] The most common resins are based on polystyrene cross-linked with 1% divinylbenzene.[7]

Linkers

A linker is a chemical moiety that connects the first amino acid to the solid support and protects the C-terminal carboxylic acid.[12][13] The choice of linker is critical as it determines the C-terminal functional group of the final peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage of the peptide from the resin.[8]

-

Wang Linker: Yields a peptide with a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[8]

-

Rink Amide Linker: Yields a peptide with a C-terminal amide upon cleavage with TFA.[8]

-

Safety-Catch Linkers: These linkers are stable throughout the synthesis but can be activated by a specific chemical reaction, allowing for cleavage under conditions that are orthogonal to the protecting group strategy.[12][13]

Protecting Group Strategies: Fmoc vs. Boc

Two main orthogonal strategies dominate SPPS: Fmoc/tBu and Boc/Bzl.

-

Fmoc/tBu Strategy: This is the most widely used approach today.[14][15] The temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a weak base, typically a solution of 20% piperidine in DMF.[][16] The semi-permanent side-chain protecting groups (e.g., tert-butyl, tBu) are acid-labile and are removed during the final cleavage step with a strong acid like TFA.[16][17] The milder conditions of the Fmoc strategy make it compatible with a wider range of sensitive or modified peptides.[][17]

-

Boc/Bzl Strategy: This was the original strategy developed by Merrifield. The temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by moderate acid (e.g., 50% TFA).[4][16] The semi-permanent side-chain protecting groups (e.g., benzyl, Bzl) and the linker require a much stronger acid, such as liquid hydrogen fluoride (HF), for cleavage.[4][16] While robust, this method requires specialized, corrosion-resistant equipment due to the hazardous nature of HF.[17]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (Base)[16] | 50% TFA in DCM (Acid)[16] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage Reagent | Strong Acid (e.g., 95% TFA)[16] | Very Strong Acid (e.g., liquid HF)[4][17] |

| Advantages | Milder conditions, no special equipment needed, compatible with sensitive modifications.[17] | Often favored for difficult or aggregation-prone sequences.[17] |

| Disadvantages | Base-lability of Fmoc can cause side reactions (e.g., aspartimide formation).[18] | Requires specialized equipment for handling hazardous HF, harsh final cleavage conditions.[17] |

Table 1. Comparison of Fmoc and Boc SPPS Strategies.

Coupling Reagents

Coupling reagents are activators that facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain.[2] Without these reagents, the reaction would be too slow to be practical.[2] They work by converting the carboxylic acid into a more reactive species, such as an active ester.[19]

| Class | Examples | Mechanism / Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions.[19] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form highly reactive OBt or OAt active esters. HATU is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form active esters. They are known for giving clean reactions and are less likely to cause guanidinylation of the N-terminal amine. |

Table 2. Common Coupling Reagents in SPPS.

The SPPS Workflow and Experimental Protocols

The SPPS process is a cycle of repeated steps. The following diagram and protocols outline the standard workflow for the widely used Fmoc/tBu strategy.

Figure 1. General workflow for the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a reaction vessel.[20]

-

Add dichloromethane (DCM) to the vessel until the resin is fully submerged.

-

Allow the resin to swell for 20-30 minutes with gentle agitation (e.g., bubbling nitrogen or mechanical stirring).[21]

-

Drain the DCM by filtration.

-

Wash the resin 3-5 times with N,N-Dimethylformamide (DMF) to prepare it for the first deprotection or coupling step.[14]

Experimental Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swelled peptide-resin.[20]

-

Agitate the mixture for 5-10 minutes at room temperature. For microwave-assisted synthesis, this step can be significantly shorter.[20]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[20]

-

Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.[20]

-

(Optional) Perform a Kaiser test or other colorimetric test to confirm the presence of a free primary amine, indicating successful deprotection.[21]

Experimental Protocol 3: Amino Acid Coupling (using HBTU/DIEA)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq., if used) in DMF.[20]

-

Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution to activate the carboxyl group. Allow pre-activation for 1-2 minutes.[20]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature. Reaction times can be extended for sterically hindered amino acids or reduced with microwave heating.[20]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and by-products.[20]

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final steps are to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.

Experimental Protocol 4: Cleavage and Precipitation

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the resin.

-

Dry the peptide-resin completely under a high vacuum for at least 4 hours.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). The scavengers (water, TIS) are crucial for quenching reactive cations generated during deprotection, which could otherwise cause side reactions with sensitive residues like Trp, Met, or Cys.[22]

-

Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[22]

-

Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin twice more with a small volume of fresh TFA.

-

Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[20]

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet two more times with cold ether.[20]

-

Dry the crude peptide pellet under vacuum.

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.[1][3]

Quantitative Analysis: Yield and Purity

The overall yield of an SPPS synthesis is highly dependent on the efficiency of each deprotection and coupling step. Even a small inefficiency in a single step can lead to a dramatic decrease in the final yield, especially for long peptides.[23][24]

| Stepwise Efficiency | Overall Theoretical Yield (20-mer Peptide) | Overall Theoretical Yield (50-mer Peptide) | Overall Theoretical Yield (70-mer Peptide) |

| 97.0% | (0.97)^39 ≈ 30.3% | (0.97)^99 ≈ 4.8% | (0.97)^139 ≈ 1.4%[24] |

| 99.0% | (0.99)^39 ≈ 67.5% | (0.99)^99 ≈ 36.9% | (0.99)^139 ≈ 24.7% |

| 99.5% | (0.995)^39 ≈ 82.2% | (0.995)^99 ≈ 60.8% | (0.995)^139 ≈ 49.9% |

| 99.9% | (0.999)^39 ≈ 96.2% | (0.999)^99 ≈ 91.5% | (0.999)^139 ≈ 87.0% |

Table 3. Impact of Stepwise Coupling & Deprotection Efficiency on Overall Theoretical Yield. (Note: A peptide of 'n' residues requires n-1 coupling and n-1 deprotection steps after the first amino acid is loaded, totaling 2n-2 reaction steps).

Troubleshooting Common SPPS Problems

Several challenges can arise during SPPS, leading to low yield or purity.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Sterically hindered amino acids.[22]- Peptide aggregation on the resin.[22]- Degraded coupling reagents. | - Double couple or extend coupling time.- Use a more powerful coupling reagent (e.g., HATU).- Use "difficult sequence" protocols (e.g., pseudoprolines, depsipeptides).[6]- Ensure all reagents are fresh and high quality.[22] |

| Incomplete Deprotection | - Degraded deprotection reagent (piperidine can degrade).[22]- Insufficient reaction time.- Peptide aggregation hindering reagent access. | - Use fresh 20% piperidine/DMF solution.- Extend deprotection time or perform an additional treatment.- Heat the reaction (microwave synthesis can be effective). |

| Peptide Aggregation | Inter- or intra-chain hydrogen bonding makes reactive sites inaccessible.[22] | - Synthesize at a higher temperature.- Use chaotropic salts (e.g., LiCl) in the solvent.- Incorporate pseudoproline or Dmb-dipeptides to disrupt secondary structures. |

| Aspartimide Formation | Base-catalyzed side reaction of Asp residues, especially in Asp-Gly or Asp-Ser sequences, during Fmoc deprotection.[18] | - Use a side-chain protecting group for Asp that offers more steric hindrance (e.g., O-Dmab).- Use milder deprotection conditions (e.g., lower piperidine concentration or DBU/piperidine). |

| Racemization | Epimerization of the activated amino acid during coupling, particularly for Cys and His. | - Use additives like HOBt or Oxyma Pure to suppress racemization.- Avoid excessive pre-activation times.- Use phosphonium-based coupling reagents which are often associated with lower racemization rates. |

Table 4. Troubleshooting Guide for Common SPPS Issues.

Conclusion

Solid-Phase Peptide Synthesis has become an indispensable tool in both academic research and pharmaceutical manufacturing, enabling the creation of high-purity peptides in an efficient and often automated manner.[1][5] A thorough understanding of the core principles—from the selection of resins, linkers, and protecting groups to the optimization of coupling and cleavage protocols—is essential for success. By carefully controlling reaction conditions and employing strategies to overcome challenges like peptide aggregation and side reactions, researchers can reliably synthesize complex peptides for a vast range of applications.

References

- 1. jpt.com [jpt.com]

- 2. nbinno.com [nbinno.com]

- 3. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 4. csbio.com [csbio.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. mesalabs.com [mesalabs.com]

- 19. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]

- 20. rsc.org [rsc.org]

- 21. biomatik.com [biomatik.com]

- 22. benchchem.com [benchchem.com]

- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Methodological & Application

Application Notes and Protocols for Boc-His(Boc)-OH (DCHA) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, this reactivity also presents challenges during solid-phase peptide synthesis (SPPS), primarily the risk of racemization and side-chain acylation.[1][2] To mitigate these issues, the imidazole group must be protected. Nα,Nτ-bis-Boc-L-histidine [Boc-His(Boc)-OH] is a derivative where both the alpha-amino group and the tele-nitrogen of the imidazole ring are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is employed in Boc-SPPS to ensure the controlled incorporation of histidine into the growing peptide chain.[1]

Boc-His(Boc)-OH is often supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling properties. This document provides detailed protocols for the use of Boc-His(Boc)-OH (DCHA) in Boc-SPPS, including the conversion of the DCHA salt to the free acid, coupling and deprotection steps, and a comparison with other common histidine side-chain protecting groups.

Data Presentation

Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

The choice of protecting group for the histidine side chain significantly impacts the efficiency of coupling and the stereochemical purity of the final peptide. While quantitative data for racemization in Boc-SPPS is not as abundant as for Fmoc-SPPS, the general trends are comparable.[3]

| Protecting Group | Deprotection Condition | Racemization Suppression | Key Advantages & Disadvantages |

| Boc | TFA (co-deprotected with Nα-Boc) | Moderate | Advantages: Easily removed with the Nα-Boc group. Disadvantages: Prone to premature deprotection during subsequent cycles, limiting its use to the synthesis of short peptides or for introducing histidine near the N-terminus.[1] |

| DNP (2,4-Dinitrophenyl) | Thiolysis (e.g., thiophenol in DMF) | High | Advantages: Orthogonal to Boc deprotection; highly effective at preventing racemization due to its electron-withdrawing nature.[3][4] Disadvantages: Requires an additional deprotection step; can introduce colored byproducts that require extensive washing.[3] |

| Trt (Trityl) | Acidolysis (e.g., TFA) | Low to Moderate | Advantages: Conveniently removed during the final cleavage.[3] Disadvantages: Offers less protection against racemization compared to DNP and Bom; the bulky group can sterically hinder coupling.[5] |

| Bom (Benzyloxymethyl) | Strong acid (e.g., HF, TFMSA) | High | Advantages: Very effective in suppressing racemization.[1] Disadvantages: More expensive and challenging to synthesize; requires scavengers during cleavage to prevent side reactions.[1][5] |

| Tos (Tosyl) | HOBt, HF, TFMSA | Moderate | Advantages: Stable to TFA. Disadvantages: Can be labile to HOBt, which is often used in coupling reactions; primarily suitable for short peptides.[1] |

Typical Quantitative Parameters in Boc-SPPS

The following table provides a summary of typical quantitative data for a standard Boc-SPPS cycle.

| Parameter | Value | Monitoring/Notes |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | Typically Merrifield or PAM resin for peptide acids. |

| Amino Acid Equivalents | 2 - 4 eq. | Relative to resin loading. |

| Coupling Reagent Equivalents | 2 - 4 eq. | e.g., HBTU, DIC. |

| Coupling Time | 1 - 2 hours | Monitored by Ninhydrin (Kaiser) test. |

| Coupling Efficiency (per step) | >99% | A negative Kaiser test indicates completion. |

| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Sequence-dependent; purification is generally required. |

Experimental Protocols

Protocol 1: Conversion of Boc-His(Boc)-OH (DCHA) to Free Acid

Prior to its use in SPPS, the DCHA salt must be removed to liberate the free carboxylic acid for activation.

-

Dissolution: Dissolve the Boc-His(Boc)-OH (DCHA) salt in an organic solvent such as ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

-

Water Wash: Wash the organic layer with water to remove any residual acid.

-

Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-His(Boc)-OH.

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Protocol 2: Standard Boc-SPPS Cycle for Incorporation of Boc-His(Boc)-OH

This protocol outlines a single cycle for the addition of Boc-His(Boc)-OH to the peptide-resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (HBTU activation):

-

In a separate vial, dissolve Boc-His(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.[6]

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated solution to the neutralized resin and agitate for 1-2 hours at room temperature.[7]

-

-

Monitoring and Washing:

-

Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Caption: A single cycle of Boc-SPPS for the incorporation of an amino acid.

Protocol 3: Final Cleavage and Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Final Nα-Boc Deprotection: Perform the deprotection step as described in Protocol 2.

-

Resin Drying: Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

HF Cleavage:

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole) to the resin.

-

Condense anhydrous HF into the reaction vessel at low temperature (e.g., -5 to 0 °C).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

-

Peptide Precipitation and Purification:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.

-

Signaling Pathway Example: Angiotensin II

Peptides synthesized using Boc-SPPS, such as Angiotensin II, play critical roles in various signaling pathways. Angiotensin II is a key effector molecule of the Renin-Angiotensin System (RAS) and is involved in blood pressure regulation and cardiovascular homeostasis.[8][9] It exerts its effects primarily through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[10] The synthesis of Angiotensin II and its analogs is crucial for research into these pathways.

Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.[8][11]

Conclusion

Boc-His(Boc)-OH (DCHA) is a valuable reagent for the incorporation of histidine in Boc-SPPS, particularly for the synthesis of shorter peptides. Proper handling, including the conversion from its DCHA salt, and optimized coupling protocols are essential for achieving high purity and yield. For longer or more complex peptides where racemization is a significant concern, alternative side-chain protecting groups such as DNP or Bom may be more suitable. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Boc-His(Boc)-OH in their peptide synthesis endeavors.

References

- 1. peptide.com [peptide.com]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Boc-His(Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a general acid-base catalyst, a proton shuttle, and a ligand for metal ions. In Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine residues presents significant challenges, primarily the risk of racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.[1][2] The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the α-proton, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity.[1][3]

To mitigate these issues, various side-chain protecting groups have been developed. In Boc-based SPPS, protecting the imidazole side chain of histidine is essential to prevent side reactions and minimize racemization.[4] One common strategy is the use of an additional Boc group on the imidazole ring, yielding Nα-Boc-L-His(τ-Boc)-OH (Boc-His(Boc)-OH). The Boc group on the side chain is acid-labile and is removed during the standard Nα-Boc deprotection step with trifluoroacetic acid (TFA).[4] This makes Boc-His(Boc)-OH particularly suitable for introducing histidine near the N-terminus of a peptide or for the synthesis of shorter peptides.[4]

This document provides detailed application notes and protocols for the efficient and reliable coupling of Boc-His(Boc)-OH in SPPS, focusing on minimizing side reactions and preserving enantiomeric purity.

Coupling Methods and Reagent Selection

The choice of coupling method and reagents is critical for the successful incorporation of Boc-His(Boc)-OH. The goal is to achieve a high coupling efficiency while minimizing the risk of racemization. Common coupling reagents are categorized into two main classes: carbodiimides and phosphonium/aminium salts.

Carbodiimide-Based Reagents:

-

DIC (N,N'-Diisopropylcarbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. The acidic environment created by these additives helps to suppress racemization.[3] Pre-activation of the amino acid is a common strategy, but in situ activation can also be employed.[2]

Phosphonium and Aminium (Uronium/Guanidinium) Salt-Based Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU: These are efficient coupling reagents that, when used with HOBt, can significantly reduce racemization.[5]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU and is preferred for rapid coupling protocols with less epimerization.[5][6] The use of HOAt as an additive further enhances its effectiveness.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents, with coupling efficiencies comparable to HATU.[5][7]

Key Considerations for Reagent Selection:

-

Racemization: Histidine is highly susceptible to racemization.[1][2] The choice of coupling reagent and the addition of additives like HOBt, HOAt, or Oxyma Pure are crucial to maintain stereochemical integrity.[8][9]

-

Pre-activation vs. In Situ Activation: Pre-activating the amino acid can sometimes increase the risk of side reactions if the activated species is left for too long.[2] In situ activation, where the coupling reagents are added directly to the resin-bound peptide, can be a viable alternative.[10]

-

Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can react with the free N-terminal amine of the peptide to form a guanidinyl group, which terminates the peptide chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[8]

Data Presentation